![molecular formula C8H13O7P B12524446 (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid CAS No. 847204-75-5](/img/structure/B12524446.png)
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group, an ester linkage, and a methylacryloyl moiety. It is of interest in various fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid typically involves the following steps:
Esterification: The initial step involves the esterification of 2-hydroxyethylphosphonic acid with 2-methylacryloyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Hydrolysis: The ester product is then subjected to hydrolysis under acidic conditions to yield the final phosphonic acid compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylacryloyl moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biomimetic molecule. The phosphonic acid group can mimic phosphate groups in biological systems, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets through the phosphonic acid group makes it a promising lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ester and methylacryloyl moieties can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)phosphonic acid: Lacks the ester and methylacryloyl groups, making it less versatile in chemical reactions.
(2-Methylacryloyl)phosphonic acid: Contains the methylacryloyl group but lacks the ester linkage, resulting in different reactivity and applications.
(2-{2-Hydroxyethoxy}-2-oxoethyl)phosphonic acid: Similar structure but without the methylacryloyl group, leading to different chemical properties.
Uniqueness
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is unique due to the combination of the phosphonic acid group, ester linkage, and methylacryloyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
847204-75-5 |
|---|---|
分子式 |
C8H13O7P |
分子量 |
252.16 g/mol |
IUPAC 名称 |
[2-[2-(2-methylprop-2-enoyloxy)ethoxy]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C8H13O7P/c1-6(2)8(10)15-4-3-14-7(9)5-16(11,12)13/h1,3-5H2,2H3,(H2,11,12,13) |
InChI 键 |
AGKJMXGLPTUWJD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
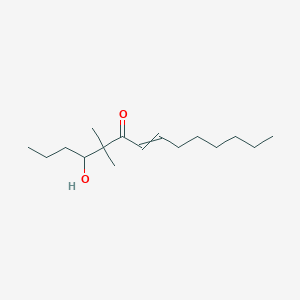
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
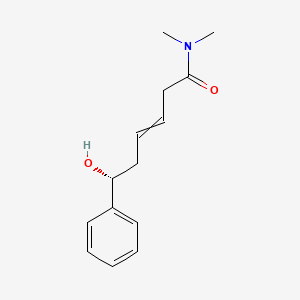
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
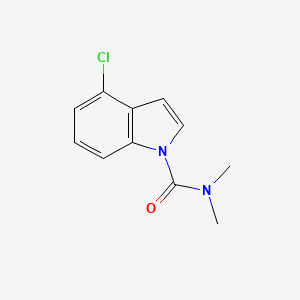
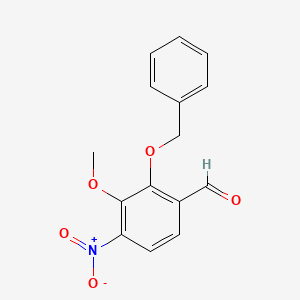
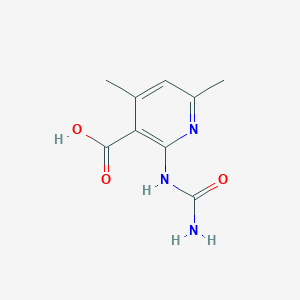
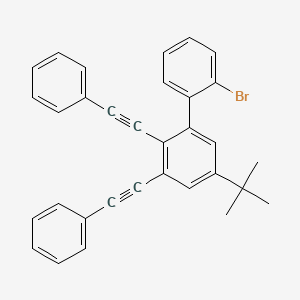
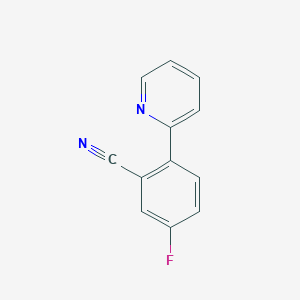
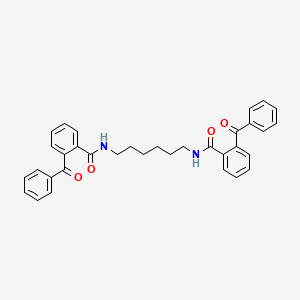
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
